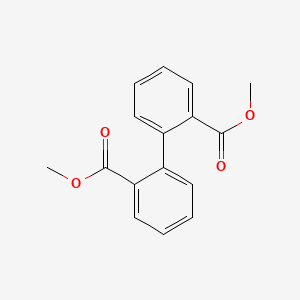

Dimethyl diphenate

Description

Dimethyl diphenate, also known as dimethyl 2,2’-biphenyldicarboxylate, is an organic compound with the molecular formula C16H14O4. It is a dimethyl ester of diphenic acid and is characterized by its biphenyl structure with two carboxylate groups esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

methyl 2-(2-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTYPNOFVGYUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206795 | |

| Record name | Dimethyl diphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-64-7 | |

| Record name | Dimethyl diphenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenic acid, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl diphenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DIPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD342NLX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl diphenate can be synthesized through the esterification of diphenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating diphenic acid with an excess of methanol and a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the pure compound. Additionally, the use of alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl diphenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Diphenic acid and other oxidized derivatives.

Reduction: Dimethyl biphenyl alcohols and other reduced forms.

Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Case Studies

- Multiple Sclerosis : Research on DMF shows significant reductions in relapse rates and disability progression in MS patients. While direct studies on DMP are lacking, the pharmacological profile of DMF suggests that DMP could be explored for similar applications .

- Cancer Therapeutics : DMF has been noted for its ability to sensitize cancer cells to treatments by inhibiting the NF-κB pathway, which could be a relevant area for DMP research .

Material Science Applications

DMP is also being explored in materials science, particularly as a plasticizer and stabilizer in polymer formulations. Its chemical properties allow it to enhance the flexibility and durability of materials.

Properties

- Thermal Stability : DMP exhibits good thermal stability, making it suitable for high-temperature applications.

- Compatibility : It is compatible with various polymers, enhancing their mechanical properties without significantly altering their chemical structure.

Applications in Polymer Science

- Plastics Industry : Used as a plasticizer to improve the workability of polyvinyl chloride (PVC) and other polymers.

- Coatings : DMP can be incorporated into coatings to enhance their performance characteristics, including adhesion and resistance to environmental factors.

Environmental Considerations

The environmental impact of dimethyl diphenate is an important consideration. As with many chemical compounds, understanding its degradation products and ecological footprint is crucial for sustainable use.

Biodegradability

Research into the biodegradability of compounds like DMP is essential to assess their long-term environmental effects. Studies suggest that related compounds can undergo microbial degradation, but specific data on DMP remains limited.

Regulatory Status

As with other chemicals used in pharmaceuticals and materials science, DMP must comply with regulatory standards governing safety and environmental impact.

Data Table: Comparative Applications of this compound and Dimethyl Fumarate

| Application Area | This compound (DMP) | Dimethyl Fumarate (DMF) |

|---|---|---|

| Pharmacological Uses | Potential anti-inflammatory; antioxidant properties | Approved for MS and psoriasis; reduces relapse rates |

| Material Science | Plasticizer; stabilizer | Not applicable |

| Environmental Impact | Limited data on biodegradability | Established biodegradability profile |

Future Research Directions

- Investigating the pharmacological effects of this compound through clinical trials.

- Exploring its potential as a material additive in various industrial applications.

- Conducting environmental impact assessments to understand its ecological footprint.

Mechanism of Action

The mechanism of action of dimethyl diphenate involves its interaction with various molecular targets and pathways. In chemical reactions, the ester groups can undergo hydrolysis to form diphenic acid, which can further participate in various biochemical pathways. The biphenyl structure allows for interactions with aromatic receptors and enzymes, influencing biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Dimethyl terephthalate: Another dimethyl ester with a different aromatic structure.

Dimethyl isophthalate: Similar ester functionality but with a different arrangement of carboxylate groups.

Dimethyl phthalate: A phthalate ester with similar ester groups but a different aromatic core.

Uniqueness

Dimethyl diphenate is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other dimethyl esters

Biological Activity

Dimethyl diphenate (DMP) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an ester derived from diphenic acid, characterized by its two methoxy groups attached to the phenyl rings. Its chemical formula is . The compound is primarily used as a plasticizer and in the synthesis of other chemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various derivatives of diphenic acid, including this compound, demonstrated significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 100 µg/mL, with some compounds showing particularly strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 10 | E. coli |

| Other Derivative A | 0.8 | S. aureus |

| Other Derivative B | 50 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicated that while some derivatives exhibited cytotoxicity at high concentrations, this compound showed moderate cytotoxicity against human dermal fibroblasts with an IC50 value of approximately 563.49 µM . This suggests potential applications in controlled drug delivery systems where moderate toxicity is acceptable.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| Human Dermal Fibroblasts | 563.49 |

| A549 Lung Adenocarcinoma | 62.5 |

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes related to bacterial metabolism and proliferation. Molecular docking studies have suggested that it interacts effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, both crucial for bacterial growth .

Case Study: Chemical Burns

While not directly related to its biological activity, a case study reported chemical burns caused by exposure to dimethyl sulfate, a related compound used in similar industrial applications. The patients experienced severe respiratory distress and required emergency interventions, highlighting the importance of safety measures when handling chemical compounds like this compound .

Clinical Trials

Clinical trials investigating the hepatoprotective effects of similar compounds have shown promising results in reducing liver enzyme levels in patients with chronic hepatitis . Although this compound was not the primary focus, these findings suggest a broader therapeutic potential for diphenic acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.